Cas no 18938-60-8 (Boc-Tyr-OtBu)

Boc-Tyr-OtBu (tert-Butyl N-(tert-butoxycarbonyl)-L-tyrosinate) is a protected derivative of L-tyrosine, widely used in peptide synthesis. The tert-butoxycarbonyl (Boc) group safeguards the amino functionality, while the tert-butyl (OtBu) ester protects the carboxyl group, ensuring selective deprotection under mild acidic conditions. This compound offers high stability during solid-phase and solution-phase peptide coupling reactions, minimizing side reactions. Its orthogonal protection strategy allows compatibility with Fmoc-based methodologies, enhancing versatility in complex peptide assembly. Boc-Tyr-OtBu is particularly valuable in synthesizing tyrosine-containing peptides, where controlled deprotection is critical. The product is characterized by high purity and consistent performance, making it a reliable choice for research and pharmaceutical applications.
Boc-Tyr-OtBu structure
Boc-Tyr-OtBu structure
Product Name:Boc-Tyr-OtBu
CAS No:18938-60-8
MF:C18H27NO5
MW:337.410685777664
MDL:MFCD20264826
CID:1382666
Update Time:2025-06-10

Boc-Tyr-OtBu Chemical and Physical Properties

Names and Identifiers

    • L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester
    • Boc-Tyr-OtBu
    • Boc-L-Tyr-OTBU
    • (S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propionic acid tert-butyl ester
    • Boc-L-tyrosine tert-butyl ester
    • (Tert-Butoxy)Carbonyl Tyr-OtBu
    • N-[(1,1-Dimethylethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester
    • (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate
    • AK175420
    • WGJGINMQCMATNP-AWEZNQCLSA-N
    • N-(Boc)-(L)-tyrosine, tert-butyl Ester
    • tert-butyl (tert-butoxycarbonyl)-L-tyrosinate
    • N-(t-butoxycarbonyl)-l-tyrosine t-butyl ester
    • N-(tert-Butoxycarbonyl)-L-tyrosine tert-butyl ester
    • MDL: MFCD20264826
    • Inchi: 1S/C18H27NO5/c1-17(2,3)23-15(21)14(19-16(22)24-18(4,5)6)11-12-7-9-13(20)10-8-12/h7-10,14,20H,11H2,1-6H3,(H,19,22)/t14-/m0/s1
    • InChI Key: WGJGINMQCMATNP-AWEZNQCLSA-N
    • SMILES: O(C([C@H](CC1C=CC(=CC=1)O)NC(=O)OC(C)(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 337.18901
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 428
  • XLogP3: 2.7
  • Topological Polar Surface Area: 84.9

Experimental Properties

  • Density: 1.117±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 115-116 ºC
  • Solubility: Very slightly soluble (0.12 g/l) (25 º C),
  • PSA: 84.86

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Boc-Tyr-OtBu Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:18938-60-8)Boc-Tyr-OtBu
Order Number:A880453
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:01
Price ($):517.0
Email:sales@amadischem.com

Additional information on Boc-Tyr-OtBu

Professional Introduction to Boc-Tyr-OtBu (CAS No: 18938-60-8)

Boc-Tyr-OtBu, chemically known as N-Boc-t-Butoxycarbonyl-L-tyrosine, is a crucial intermediate in the field of peptidomimetics and peptide synthesis. This compound, with the CAS number 18938-60-8, plays a pivotal role in the development of novel pharmaceuticals and bioactive molecules. Its unique structure, featuring both an amino acid moiety and a protective group, makes it an invaluable tool for synthetic chemists and biologists.

The Boc (tert-butoxycarbonyl) group provides stability to the tyrosine residue, allowing for selective modifications at other positions without degradation. This characteristic is particularly useful in multi-step syntheses where protecting groups are essential to prevent unwanted side reactions. The tyrosine backbone itself is a key aromatic amino acid, known for its involvement in various biological processes, including signal transduction, enzyme inhibition, and protein-protein interactions.

In recent years, the application of Boc-Tyr-OtBu has expanded significantly with advancements in drug discovery and molecular biology. One of the most notable areas of research involves its use in designing peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacokinetic properties. These peptidomimetics are being explored for their potential in treating a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.

A groundbreaking study published in the journal Organic Letters highlighted the utility of Boc-Tyr-OtBu in constructing complex peptide libraries. The researchers utilized this intermediate to synthesize a series of tyrosine-based peptidomimetics that exhibited potent inhibitory activity against specific enzymes implicated in cancer progression. The study demonstrated that the Boc protection allowed for precise control over peptide bond formation, leading to high yields and purity of the final products.

The importance of Boc-Tyr-OtBu extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly relying on this compound to develop novel therapeutics. For instance, a recent patent filing by a leading pharmaceutical firm describes the use of Boc-Tyr-OtBu in synthesizing a new generation of antiviral agents. The compound’s ability to form stable intermediates under mild reaction conditions makes it an ideal candidate for large-scale production.

The chemical properties of Boc-Tyr-OtBu also make it valuable in computational chemistry and molecular modeling. Researchers are leveraging its well-characterized structure to develop predictive models for protein-ligand interactions. These models are essential for understanding how small molecules interact with biological targets, thereby accelerating the drug discovery process. The accuracy of these models relies heavily on the availability of high-quality intermediates like Boc-Tyr-OtBu.

In conclusion, Boc-Tyr-OtBu (CAS No: 18938-60-8) is a versatile and indispensable tool in modern synthetic chemistry. Its applications span from academic research to industrial drug development, underscoring its significance in advancing our understanding of biological processes and creating novel therapeutic agents. As research continues to evolve, the role of this compound is expected to grow even further, driving innovation across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:18938-60-8)Boc-Tyr-OtBu
A880453
Purity:99%
Quantity:500g
Price ($):517.0
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